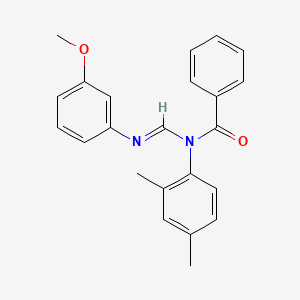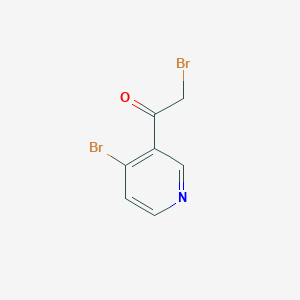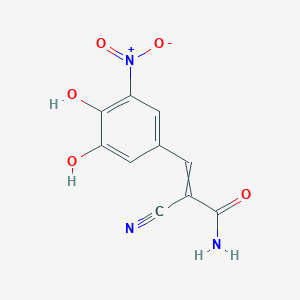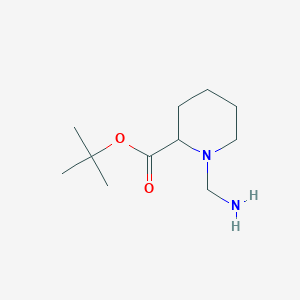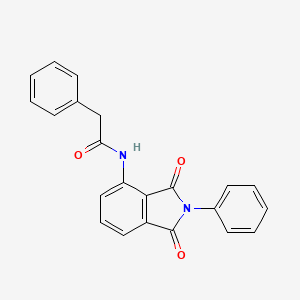
N-(1,3-dioxo-2-phenylisoindol-4-yl)-2-phenylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,3-dioxo-2-phenylisoindol-4-yl)-2-phenylacetamide: is a complex organic compound with a unique structure that includes a phthalimide core and a phenylacetamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-dioxo-2-phenylisoindol-4-yl)-2-phenylacetamide typically involves the reaction of phthalic anhydride with aniline to form the phthalimide intermediate. This intermediate is then reacted with phenylacetic acid under specific conditions to yield the final product. The reaction conditions often include the use of a dehydrating agent such as acetic anhydride and a catalyst like sulfuric acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
N-(1,3-dioxo-2-phenylisoindol-4-yl)-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenylacetamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or thioamides.
科学研究应用
Chemistry
In chemistry, N-(1,3-dioxo-2-phenylisoindol-4-yl)-2-phenylacetamide is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds and pharmaceuticals.
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in assays to evaluate its effects on different biological targets.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It is explored as a candidate for drug development, particularly in the treatment of cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is employed in the synthesis of polymers, dyes, and other high-value products.
作用机制
The mechanism of action of N-(1,3-dioxo-2-phenylisoindol-4-yl)-2-phenylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The pathways involved may include inhibition of cell proliferation, induction of apoptosis, and disruption of microbial cell walls.
相似化合物的比较
Similar Compounds
- N-(1,3-dioxo-2-phenylisoindol-4-yl)-2-fluorobenzamide
- N-(1,3-dioxo-2-phenylisoindol-4-yl)-3-(2-furyl)acrylamide
- N-(1,3-dioxo-2-phenylisoindol-4-yl)-3-phenylpropanamide
Uniqueness
N-(1,3-dioxo-2-phenylisoindol-4-yl)-2-phenylacetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its phthalimide core and phenylacetamide moiety provide a versatile platform for chemical modifications, making it a valuable compound in various research and industrial applications.
属性
分子式 |
C22H16N2O3 |
|---|---|
分子量 |
356.4 g/mol |
IUPAC 名称 |
N-(1,3-dioxo-2-phenylisoindol-4-yl)-2-phenylacetamide |
InChI |
InChI=1S/C22H16N2O3/c25-19(14-15-8-3-1-4-9-15)23-18-13-7-12-17-20(18)22(27)24(21(17)26)16-10-5-2-6-11-16/h1-13H,14H2,(H,23,25) |
InChI 键 |
GHTWSBWGPNABRG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC=CC3=C2C(=O)N(C3=O)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


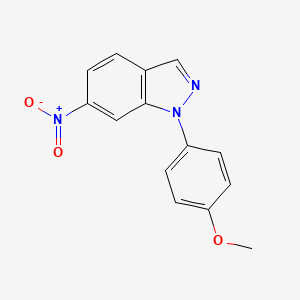
![4-Fluorobenzo[d]isothiazol-3-amine](/img/structure/B12444434.png)
![cycloocta-1,5-diene;(2S,5S)-1-[1-[(2S,5S)-2,5-diethylphospholan-1-ium-1-yl]propan-2-yl]-2,5-diethylphospholan-1-ium;rhodium;tetrafluoroborate](/img/structure/B12444440.png)
![2-{[(5Z)-2-(1,2-diazinan-1-yl)-4-oxo-1,3-thiazol-5-ylidene]methyl}-5-fluorophenyl pyrrolidine-1-carboxylate](/img/structure/B12444443.png)
![3-[4-methoxy-3-(phenoxymethyl)phenyl]prop-2-enoic acid](/img/structure/B12444448.png)
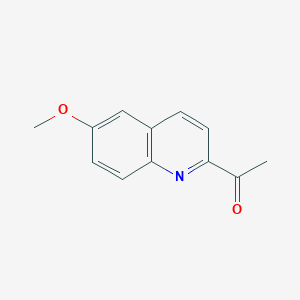
![Benzamide, 4-[(3,4-dihydroxybenzylidene)amino]-](/img/structure/B12444458.png)
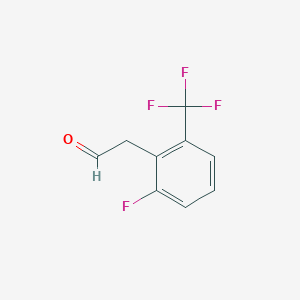
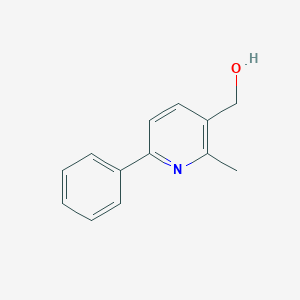
![Imidazo[2,1-b]thiazole-5,6-diamine](/img/structure/B12444478.png)
